molecular formula C19H25N3O2 B6445337 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549020-27-9

3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6445337
CAS No.: 2549020-27-9
M. Wt: 327.4 g/mol
InChI Key: VVSZDWRCZMAPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is 327.19467705 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(1-but-3-enylpiperidin-4-yl)methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-4-9-21-10-7-15(8-11-21)13-22-14-20-18-12-16(24-2)5-6-17(18)19(22)23/h3,5-6,12,14-15H,1,4,7-11,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSZDWRCZMAPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one represents a novel structure within the quinazolinone class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Core Structure: Quinazolinone
  • Functional Groups: Methoxy group and a piperidine moiety with an alkenyl substituent.

Biological Activity Overview

The biological activities of quinazolinone derivatives have been widely studied, particularly in the context of cancer treatment. The specific compound has demonstrated promising results in various assays.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to our target compound have shown:

  • Inhibition of Cell Proliferation: In vitro studies demonstrated that certain quinazolinone derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Compound 6MCF-720
Compound 10A54915

The mechanisms through which quinazolinone derivatives exert their anticancer effects include:

  • Induction of Apoptosis: Flow cytometry studies have shown that treatment with these compounds leads to an increase in sub-G1 phase cells, indicative of apoptosis. For instance, treatment with compound 6 at 30 µM resulted in a significant increase in early apoptotic cells from 2.9% (control) to 18.35% .

Case Studies

  • Study on MCF-7 Cells:
    • Compounds derived from the quinazolinone structure were tested on MCF-7 cells.
    • Results indicated a dose-dependent increase in apoptotic markers, suggesting that these compounds may serve as effective agents against breast cancer .
  • Study on A549 Cells:
    • Similar testing on A549 lung cancer cells showed that compounds inhibited cell viability significantly.
    • The study highlighted the potential of these compounds to target multiple pathways involved in tumor progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.